Bis(trifluoro-2,4-pentanedionato)copper(II)
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Overview
Description
Bis(trifluoro-2,4-pentanedionato)copper(II), also known as copper(II) trifluoroacetylacetonate, is a coordination compound with the molecular formula C10H8CuF6O4 and a molecular weight of 369.71 g/mol . This compound is characterized by its blue or green crystalline appearance and is primarily used in research settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
Direct Reaction: This method involves reacting copper(II) salts such as copper(II) chloride or copper(II) acetate with 1,1,1-trifluoro-2,4-pentanedione (Hhfac) in a suitable solvent like ethanol or methanol.
Ligand Exchange: Another method involves reacting other copper(II) complexes, such as copper(II) nitrate, with 1,1,1-trifluoro-2,4-pentanedione in the presence of a base like sodium hydroxide.
Chemical Reactions Analysis
Types of Reactions
Ligand Exchange Reactions: The trifluoro-2,4-pentanedionato ligands in bis(trifluoro-2,4-pentanedionato)copper(II) can be exchanged with other ligands, providing a route to synthesize mixed-ligand copper(II) complexes.
Photochemical Reactions: Upon UV irradiation, bis(trifluoro-2,4-pentanedionato)copper(II) undergoes photofragmentation in the gas phase, producing copper atoms, dimers, and copper fluoride (CuF).
Common Reagents and Conditions
Reagents: Copper(II) salts (e.g., copper(II) chloride, copper(II) acetate), 1,1,1-trifluoro-2,4-pentanedione, sodium hydroxide.
Conditions: Heating, UV irradiation.
Major Products
Copper Atoms and Dimers: Formed during photofragmentation.
Copper Fluoride (CuF): Another product of photofragmentation.
Scientific Research Applications
Bis(trifluoro-2,4-pentanedionato)copper(II) has several applications in scientific research:
Catalysis: It is used as a catalyst in various organic reactions, including Diels-Alder reactions and cyclopropanation.
Chemical Vapor Deposition (CVD): Due to its volatility, it is used as a precursor in CVD processes to deposit thin films of copper.
Proteomics Research: It is utilized as a biochemical in proteomics research.
Mechanism of Action
The mechanism by which bis(trifluoro-2,4-pentanedionato)copper(II) exerts its effects involves the homolytic cleavage of the Cu-O bonds in the complex. This decomposition allows the compound to be transported in the gas phase to a substrate, where it decomposes upon heating to deposit copper metal. The Lewis acidic nature of the copper(II) ion in the compound enables it to activate substrates, facilitating various organic reactions.
Comparison with Similar Compounds
Similar Compounds
Bis(2,4-pentanedionato)copper(II):
Copper(II) Acetylacetonate: Another similar compound used in catalysis and as a precursor in CVD processes.
Uniqueness
Properties
CAS No. |
23677-93-2 |
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Molecular Formula |
C10H8CuF6O4 |
Molecular Weight |
369.70 g/mol |
IUPAC Name |
copper;(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate |
InChI |
InChI=1S/2C5H5F3O2.Cu/c2*1-3(9)2-4(10)5(6,7)8;/h2*2,10H,1H3;/q;;+2/p-2/b2*4-2-; |
InChI Key |
GZVJAFMHAGQIEB-BGHCZBHZSA-L |
SMILES |
CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].[Cu+2] |
Isomeric SMILES |
CC(=O)/C=C(\[O-])/C(F)(F)F.CC(=O)/C=C(\[O-])/C(F)(F)F.[Cu+2] |
Canonical SMILES |
CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].[Cu+2] |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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